Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate
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Overview
Description
Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate is a versatile chemical compound with a pyridine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyano-6-phenylpyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester derivative. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Formation of 2-amino-3-cyano-6-phenylpyridine-4-carboxylate.
Reduction: Formation of 2-chloro-3-aminomethyl-6-phenylpyridine-4-carboxylate.
Oxidation: Formation of 2-chloro-3-cyano-6-phenylpyridine-4-carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The cyano and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
- Methyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate
- Methyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate
- Methyl 2-chloro-3-cyano-6-isopropylpyridine-4-carboxylate
Uniqueness: Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate is unique due to the presence of the phenyl group, which enhances its chemical stability and potential for diverse chemical reactions. This structural feature distinguishes it from other similar compounds, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c1-19-14(18)10-7-12(9-5-3-2-4-6-9)17-13(15)11(10)8-16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOLNLMXNNVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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